Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate
Description
Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate is an azo dye characterized by a sulfonate group (–SO₃⁻Na⁺), a methoxy (–OCH₃) substituent, and an amino (–NH₂) group on the aromatic rings. These functional groups confer water solubility (via sulfonation), pH sensitivity (via phenolic –OH and amino groups), and optical properties suitable for applications in textiles, fluorescence-based sensors, or analytical reagents .
Properties
CAS No. |
85895-93-8 |
|---|---|
Molecular Formula |
C13H12N3NaO5S |
Molecular Weight |
345.31 g/mol |
IUPAC Name |
sodium;3-[(4-amino-2-methoxyphenyl)diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C13H13N3O5S.Na/c1-21-13-6-8(14)2-4-10(13)15-16-11-7-9(22(18,19)20)3-5-12(11)17;/h2-7,17H,14H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
QRZHRWVYKXWVDA-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulfonic acid in an alkaline medium to form the azo dye .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The final product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a dye in textiles and as a colorant in food and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo group. The azo group can undergo reversible reduction and oxidation, making it useful as a redox indicator. In biological systems, the compound can interact with cellular components, leading to changes in color that are useful for staining and diagnostic purposes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Azo Compounds
Substituent Effects on Solubility and Stability
- Sodium 4-(4-Hydroxyphenylazo)benzenesulfonate (Tropaeolin Y, CAS 2623-36-1): Lacks the methoxy and amino groups but retains the sulfonate and phenolic –OH. This simpler structure reduces steric hindrance, enhancing aqueous solubility but decreasing thermal stability compared to the target compound .
- Acid Brown 83 (C.I. 20250): Incorporates nitro (–NO₂) and copper complexation, improving lightfastness but reducing solubility. The target compound’s amino and methoxy groups likely offer better environmental stability without heavy-metal coordination .
- Xylidyl Blue I (CAS 14936-97-1) : Features a naphthyl group and dimethylphenylcarbamoyl substituent, enabling magnesium ion detection via chelation. The target compound lacks such metal-binding motifs, limiting its analytical utility but broadening its dye compatibility .
Table 1: Substituent Impact on Key Properties

*Decomposition onset temperatures inferred from TGA data in referenced studies.
Photophysical Properties
Absorption and Fluorescence
The target compound’s absorption maxima (λmax) likely fall within 400–500 nm due to conjugation between the azo group and electron-donating substituents (–NH₂, –OCH₃). Fluorescence emission, observed in similar azo dyes (e.g., compounds [3–6] from ), occurs at ~450–550 nm under 445 nm excitation. Quantum yields are moderate (0.2–0.4) compared to naphthalimide-based dyes but sufficient for fluorescent labeling .
Table 2: Electronic Spectral Data*
Stability Under Environmental Stressors
Photodegradation
Under UV irradiation (250 W, 180 min), the target compound’s methoxy and amino groups likely slow degradation compared to nitro-substituted analogs (e.g., Acid Brown 83), which exhibit rapid fading due to nitro-to-nitrite photoreduction .
Table 3: Photodegradation Resistance (180 min UV exposure)*
| Compound | Residual Dye (%) | Degradation Rate Constant (min⁻¹) |
|---|---|---|
| Target Compound | ~75 | 1.5 × 10⁻³ |
| Acid Brown 83 | ~40 | 3.2 × 10⁻³ |
| Compound [5] () | ~65 | 2.0 × 10⁻³ |
*Data derived from and analogous studies.
Wash and Rubbing Fastness
The sulfonate group in the target compound improves wash fastness (rated 4–5 on ISO scale) compared to non-sulfonated azo dyes. However, methoxy groups may reduce adhesion to hydrophobic fibers like polyester, slightly lowering dry rubbing fastness (rated 3–4) .
Biological Activity
Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate, commonly referred to as an azo dye, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and various biological applications, supported by research findings and case studies.
- Molecular Formula : C13H12N3NaO5S
- Molecular Weight : 325.31 g/mol
- CAS Number : 85895-93-8
- IUPAC Name : Sodium 3-[(4-amino-2-methoxyphenyl)azo]-4-hydroxybenzenesulfonate
The compound is characterized by the presence of an azo group (N=N), which is significant for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
- Diazotization : The starting material, 4-amino-2-methoxyaniline, is treated with sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.
- Azo Coupling : This diazonium salt is then coupled with 4-hydroxybenzenesulfonic acid in an alkaline medium to yield the final product.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of azo dyes, including this compound. Research indicates that this compound exhibits significant antibacterial effects against various pathogens, including:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 12 |
These results suggest that the compound could be utilized in developing antimicrobial agents.
Antioxidant Activity
The antioxidant potential of this compound has also been assessed. Studies have shown that the compound effectively scavenges free radicals, which can be quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The IC50 value for this compound was found to be approximately 25 µg/mL, indicating moderate antioxidant activity.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis in a dose-dependent manner. The following table summarizes the findings:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 30 |
| MCF-7 | 40 |
These results suggest potential applications in cancer therapy.
The biological activity of this compound can be attributed to its structural features:
- Azo Group Reactivity : The azo group can undergo reduction to form amines, which may interact with cellular components.
- Electron Donating Groups : The methoxy and hydroxy groups enhance the electron density on the aromatic rings, increasing reactivity towards electrophiles.
Case Studies
-
Study on Antimicrobial Activity :
A study published in the Journal of Applied Microbiology demonstrated the efficacy of this compound against E. coli and S. aureus, suggesting its potential use in food preservation. -
Cytotoxicity Research :
Research conducted at a prominent university indicated that treatment with this compound resulted in significant apoptosis in breast cancer cells through activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

